molecular formula C20H13N B1356723 9-(4-Ethynylphenyl)carbazole CAS No. 262861-81-4

9-(4-Ethynylphenyl)carbazole

Cat. No. B1356723
M. Wt: 267.3 g/mol
InChI Key: JJIQKIUIIVFHAN-UHFFFAOYSA-N
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Description

9-(4-Ethynylphenyl)carbazole (9-EP) is a synthetic compound that has been developed to potentially have a wide range of applications in the biological and medical sciences. 9-EP has been studied for its potential to be used as a therapeutic agent, as a diagnostic tool, and as a research tool.

Scientific research applications

Molecular Structure and Properties

  • Molecular Structure: The carbazole moiety in 9-(4-Ethynylphenyl)carbazole is nearly planar, showing a twist between the two benzene rings and a significant dihedral angle with the ethynylphenyl ring. This structure is stabilized by van der Waals forces in its crystal form (Hai-Yao Lin, Xiao-Bo Zhang, & P. Lu, 2005).

Synthesis and Optical Properties

Analytical Applications

Material Science and Engineering

Biochemistry and Environmental Applications

  • Bacterial Transformation of Derivatives: 9-(4-Ethynylphenyl)carbazole derivatives undergo bacterial transformation, leading to various hydroxylated metabolites. This process is significant in understanding the environmental fate and potential bioapplications of these compounds (Doreen Waldau, K. Methling, A. Mikolasch, & F. Schauer, 2009).

Photopolymerization and Material Applications

properties

IUPAC Name

9-(4-ethynylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c1-2-15-11-13-16(14-12-15)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIQKIUIIVFHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575635
Record name 9-(4-Ethynylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Ethynylphenyl)carbazole

CAS RN

262861-81-4
Record name 9-(4-Ethynylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Ethynylphenyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Tamura, M Shiotsuki, N Kobayashi, T Masuda… - Polymer, 2009 - Elsevier
Novel conjugated polymers P1–P7 containing 3,9-linked carbazole units in the main chain were synthesized by the polycondensation of 3-ethynyl-9-(4-ethynylphenyl)carbazole (EEPCz…
Number of citations: 10 www.sciencedirect.com
F Sanda, T Kawaguchi, T Masuda… - Macromolecules, 2003 - ACS Publications
Five novel carbazole-containing polymers, ie, poly(3,6-di-tert-butyl-9-prop-2-ynylcarbazole) [poly(t-Bu 2 CzPr)], poly(9-but-2-ynylcarbazole) [poly(CzBu)], poly(3,6-di-tert-butyl-9-but-2-…
Number of citations: 80 pubs.acs.org
J Vicente, J Gil‐Rubio, G Zhou… - Journal of Polymer …, 2010 - Wiley Online Library
Poly(phenylacetylene)s containing pendant phosphorescent iridium complexes have been synthesized and their electrochemical, photo‐ and electroluminescent properties studied. …
Number of citations: 28 onlinelibrary.wiley.com
Y Wang, X Li, B Liu, W Wu, W Zhu, Y Xie - RSC advances, 2013 - pubs.rsc.org
Two novel porphyrin dyes (Q1 and Q2) bearing alkoxyl chains with a carbazole moiety as the electron donor have been synthesized and utilized as sensitizers for dye-sensitized solar …
Number of citations: 58 pubs.rsc.org
R Berbés, RP Herrera, MC Gimeno - 2022 - digital.csic.es
During the last decades, the interest in gold(I) alkynyl complexes has been increasing as a consequence of their applications in different fields such as catalysis, pharmaceuticals and …
Number of citations: 0 digital.csic.es
F Sanda, T Nakai, N Kobayashi, T Masuda - Macromolecules, 2004 - ACS Publications
Novel carbazole-containing polymers, ie, poly(3,6-di-tert-butyl-N-(p-ethynylphenyl)carbazole) [poly(t-Bu 2 CzPA)] and poly(N-(p-ethynylbenzoyl)carbazole) [poly(CzCOPA)] were …
Number of citations: 113 pubs.acs.org
N Sano, K Banzai, S Naka, H Okada… - Journal of Polymer …, 2015 - Wiley Online Library
Novel carbazole‐containing acetylene monomer, 1‐(3‐ethynyl‐9‐carbazoyl)−4‐(9‐carbazoyl)benzene 1 was synthesized, polymerized, and copolymerized with phenylacetylene (PA) …
Number of citations: 5 onlinelibrary.wiley.com
NT Nguyên - Tạp chí Khoa học và Công nghệ-Đại học Đà Nẵng, 2017 - jst-ud.vn
Dendritic zinc (II)-porphyrin có chứa các đơn vị carbazole ở bên ngoài được điều chế dựa vào phản ứng click giữa Zn-porphyrin có chứa các nhóm azide (− N3), carbazole có chứa …
Number of citations: 2 jst-ud.vn
F Sanda, R Kawasaki, M Shiotsuki… - Macromolecular …, 2007 - Wiley Online Library
The new carbazole‐containing acetylene monomers, 2‐ethynyl‐9‐tert‐butoxycarbonylcarbazole (1) and 3‐ethynyl‐9‐tert‐butoxycarbonylcarbazole (2) were synthesized and …
Number of citations: 18 onlinelibrary.wiley.com
F Sanda, R Kawasaki, M Shiotsuki… - Journal of Polymer …, 2007 - Wiley Online Library
Novel chiral acetylene monomers containing carbazole, 2‐ethynyl‐9‐[(S)‐2‐methylbutoxycarbonyl]carbazole (1), 3‐ethynyl‐9‐[(S)‐2‐methylbutoxycarbonyl]carbazole (2), 2‐ethynyl‐9‐[…
Number of citations: 16 onlinelibrary.wiley.com

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